Dodecanedihydrazide

Catalog No.
S773017
CAS No.
4080-98-2
M.F
C12H26N4O2
M. Wt
258.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecanedihydrazide

CAS Number

4080-98-2

Product Name

Dodecanedihydrazide

IUPAC Name

dodecanedihydrazide

Molecular Formula

C12H26N4O2

Molecular Weight

258.36 g/mol

InChI

InChI=1S/C12H26N4O2/c13-15-11(17)9-7-5-3-1-2-4-6-8-10-12(18)16-14/h1-10,13-14H2,(H,15,17)(H,16,18)

InChI Key

GRGBENNNGZARRZ-UHFFFAOYSA-N

SMILES

C(CCCCCC(=O)NN)CCCCC(=O)NN

Canonical SMILES

C(CCCCCC(=O)NN)CCCCC(=O)NN

Precursor for Heterocyclic Compounds:

Dodecanedihydrazide can act as a precursor for the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds often possess diverse biological activities, making them valuable in drug discovery and material science research. For example, a study published in the journal Synthetic Communications demonstrated the use of dodecane dihydrazide as a building block for synthesizing new heterocycles with potential antioxidant and antitumor activities [].

Material Science Applications:

The presence of both hydrazide functional groups and a long aliphatic chain in dodecane dihydrazide suggests potential applications in material science. Studies have explored the use of similar compounds in the production of aerogels, which are low-density, highly porous materials with unique properties. For instance, research published in the journal Aerogels I: Preparation, Properties and Applications investigated the use of a related dihydrazide in the synthesis of boron carbide aerogels, highlighting their potential as gas filters and membranes [].

Research in Other Areas:

Limited research suggests potential applications of dodecane dihydrazide in other scientific fields, such as:

  • Adsorption studies: A study published in the book Adsorption and Aggregation of Surfactants in Solution explored the use of dodecane dihydrazide for investigating the adsorption behavior of surfactants in solution [].
  • Nuclear science: References in scientific databases, like Nuclear Science Abstracts, suggest potential applications of dodecane dihydrazide in nuclear science research, although specific details are scarce [].

Dodecanedihydrazide, also known as dodecanedioic dihydrazide, is an organic compound with the molecular formula C₁₂H₂₆N₄O₂. It is a white crystalline solid that is primarily used in various chemical applications due to its unique properties. The compound features two hydrazide functional groups attached to a dodecanedioic acid backbone, which contributes to its reactivity and versatility in synthesis.

, notably:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Covalent Bond Formation: Dodecanedihydrazide can react with hydroxy groups and inorganic acids, forming stable covalent bonds .
  • Crosslinking: It serves as a crosslinking agent in polymer chemistry, particularly in the curing of epoxy resins and acrylic emulsions .

Research indicates that dodecanedihydrazide exhibits biological activity, particularly in the following areas:

  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for applications in pharmaceuticals and agriculture.
  • Cellular Interaction: Its ability to form complexes with metal ions allows it to act as a chelating agent, potentially influencing biological processes involving metal ions .

Dodecanedihydrazide can be synthesized through various methods:

  • Direct Hydrazinolysis: Dodecanedioic acid can be reacted with hydrazine hydrate under acidic conditions to produce dodecanedihydrazide.
  • Reaction with Acyl Chlorides: Another method involves the reaction of dodecanedioic acid dihydrazide with lauroyl chloride.
  • Multi-step Synthesis: Complex synthetic routes may involve several steps, including the use of sodium dodecyl sulfate and potassium hydroxide in ethanol-water mixtures .

Adipic Dihydrazide174.2177 - 183Curing agents, adhesivesSebacic Dihydrazide230.3186 - 188Polymer crosslinking, corrosion inhibitorsIsophthalic Dihydrazide194.2215 - 225Coatings, adhesives

Uniqueness of Dodecanedihydrazide

Dodecanedihydrazide's long carbon chain enhances its hydrophobic properties compared to shorter-chain hydrazides. This feature makes it particularly effective in applications requiring water resistance and durability, setting it apart from its counterparts.

Studies on dodecanedihydrazide's interactions reveal its potential as a chelating agent for metal ions. This property is particularly valuable in applications such as:

  • Metal Ion Reduction: Its ability to reduce metal ions makes it useful in semiconductor manufacturing processes.
  • Biological Metal Chelation: The compound's interactions with biological systems could influence metal ion availability and toxicity .

Dodecanedihydrazide is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as dodecanedihydrazide, with the Chemical Abstracts Service registry number 4080-98-2. The compound possesses the molecular formula C₁₂H₂₆N₄O₂ and exhibits a molecular weight of 258.366 grams per mole. Alternative nomenclature designations include 1,12-dodecanedioyl dihydrazide, dodecanedioic dihydrazide, and dodecanediohydrazide.

The International Chemical Identifier key for this compound is GRGBENNNGZARRZ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The compound is catalogued under various chemical databases with consistent structural identifiers, including the PubChem Compound Identifier 20013.

Within chemical classification systems, dodecanedihydrazide belongs to the broader category of aliphatic dihydrazides, characterized by the presence of two hydrazide functional groups (-CONHNH₂) connected through a linear alkyl chain. The European Community number 609-868-0 provides additional regulatory identification for commercial and research applications.

Chemical IdentifierValue
Chemical Abstracts Service Number4080-98-2
Molecular FormulaC₁₂H₂₆N₄O₂
Molecular Weight258.366 g/mol
International Chemical Identifier KeyGRGBENNNGZARRZ-UHFFFAOYSA-N
PubChem Compound Identifier20013
European Community Number609-868-0

Historical Development and Synthesis Evolution

The development of dodecanedihydrazide synthesis methodologies has evolved significantly since the early investigations into hydrazide chemistry. Traditional preparation methods involved the direct reaction between dodecanedioic acid and hydrazine hydrate under elevated temperature conditions. These initial approaches required extensive reaction times and often resulted in moderate yields due to competing side reactions and thermodynamic limitations.

A significant advancement in synthesis methodology emerged through Chinese patent CN103408454A, published in 2013, which disclosed an improved preparation method for hydrazide compounds including dodecanedihydrazide. This innovation involved a reactive distillation process where esters and hydrazine hydrate are subjected to controlled fractionation conditions. The method achieves yields exceeding 90% while eliminating waste products and reducing safety risks associated with large-scale hydrazine handling.

Contemporary synthesis approaches utilize a two-step acylation and amination process, as documented in recent research publications. The synthetic route involves initial conversion of dodecanedioic acid to the corresponding diacyl chloride, followed by reaction with hydrazine derivatives under controlled conditions. Orthogonal experimental design has been employed to optimize reaction parameters, including molar ratios, reaction temperatures, and reaction times.

The evolution of synthesis methodologies has demonstrated significant improvements in efficiency and safety. Modern approaches achieve yields ranging from 33.3% to 51.9% depending on specific reaction conditions, with optimized processes utilizing molar ratios of 5:2 to 9:4 (acid derivative to hydrazine), reaction temperatures of 40-50°C, and reaction times of 4-6 hours.

Structural Characterization and Molecular Identity

Dodecanedihydrazide exhibits a linear molecular structure consisting of a twelve-carbon aliphatic chain with terminal hydrazide functional groups. The Simplified Molecular Input Line Entry System representation is C(CCCCCC(=O)NN)CCCCC(=O)NN, illustrating the symmetrical arrangement of hydrazide moieties connected through the dodecanyl backbone.

Physical characterization reveals dodecanedihydrazide as a white to almost white crystalline powder with a melting point range of 186.0-191.0°C. Alternative sources report a melting point of 190°C, indicating consistency in thermal properties across different preparation methods. The compound demonstrates limited solubility in water but exhibits good solubility in polar organic solvents such as ethanol and methanol.

Spectroscopic analysis confirms the molecular structure through characteristic absorption patterns. Fourier Transform Infrared spectroscopy reveals distinct carbonyl stretching vibrations corresponding to the amide functionality, while Nuclear Magnetic Resonance spectroscopy demonstrates the expected aliphatic carbon chain signals and hydrazide proton resonances.

The compound exists as a stable solid under ambient conditions, with recommended storage at room temperature in an inert atmosphere to prevent oxidative degradation. Density measurements indicate a value of approximately 1.050±0.06 g/cm³, consistent with similar aliphatic hydrazide compounds.

Physical PropertyValueSource
Melting Point186.0-191.0°C
Alternative Melting Point190°C
Density1.050±0.06 g/cm³
AppearanceWhite to almost white crystalline powder
Predicted Boiling Point519.3±23.0°C

Significance in Chemical Research and Applications

Dodecanedihydrazide demonstrates exceptional versatility across multiple research domains, establishing its significance as a multifunctional chemical intermediate. In polymer chemistry, the compound serves as a crosslinking agent for polyurethane and epoxy resin systems, where it enhances thermal stability and mechanical strength characteristics. The dual hydrazide functionality enables formation of robust intermolecular bonds that improve the performance properties of resulting polymeric materials.

Research investigations have revealed promising biological activities, including antioxidant and antitumor properties. The compound exhibits dose-dependent antioxidant activity when tested against 1,1-diphenyl-2-picrylhydrazyl radicals, suggesting potential applications in combating oxidative stress-related conditions. In vitro studies demonstrate significant antitumor effects against various cancer cell lines, with mechanisms involving apoptosis induction through caspase pathway activation.

The compound functions as an effective nucleating agent for biodegradable polymers, particularly poly(L-lactic acid). Incorporation of dodecanedihydrazide derivatives significantly reduces crystallization half-times from 45 seconds to approximately 22.9 seconds, enhancing the mechanical properties and processing characteristics of biodegradable plastic materials.

Industrial applications encompass the production of specialty chemicals, flame retardant finishes for textiles, and surface modification processes. The compound's ability to form stable complexes with various molecules through hydrogen bonding and coordination interactions enables its utilization in drug delivery systems and advanced material functionalization.

Application DomainSpecific UsePerformance Enhancement
Polymer ChemistryCrosslinking agent for polyurethane/epoxy resinsEnhanced thermal stability and mechanical strength
Biomedical ResearchAntioxidant and antitumor applicationsDose-dependent radical scavenging and cancer cell inhibition
Materials ScienceNucleating agent for biodegradable polymersReduced crystallization time by >50%
Textile IndustryFlame retardant finish componentImproved fire resistance properties
Chemical SynthesisPrecursor for heterocyclic compoundsVersatile building block for drug discovery

Physical Description

DryPowde

XLogP3

0.4

Other CAS

4080-98-2

Wikipedia

1,12-Dodecanedioyl dihydrazide

General Manufacturing Information

Dodecanedioic acid, 1,12-dihydrazide: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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